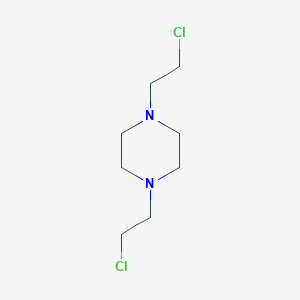

1,4-Bis(2-chloroethyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-bis(2-chloroethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Cl2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFYIYQIGQYIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143567 | |

| Record name | Piperazine, 1,4-bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-85-4 | |

| Record name | 1,4-Bis(2-chloroethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1,4-bis(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1,4-bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(2-chloroethyl)piperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1,4-Bis(2-chloroethyl)piperazine. This compound is a key intermediate and byproduct in the synthesis of various biologically active piperazine derivatives. A thorough understanding of its characteristics is crucial for optimizing synthetic routes and for the development of novel therapeutics.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1009-85-4 | [1] |

| Molecular Formula | C8H16Cl2N2 | [1][2] |

| Molecular Weight | 211.13 g/mol | [1][3] |

| Physical Form | Solid | |

| Purity | 98% | |

| Storage | Sealed in dry, store in freezer, under -20°C; Storage temp. 4°C | [1] |

| InChI | 1S/C8H16Cl2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2 | |

| InChI Key | JPFYIYQIGQYIMC-UHFFFAOYSA-N |

Chemical Structure

This compound possesses a symmetrical structure characterized by a central piperazine ring. Each of the two nitrogen atoms of the piperazine ring is substituted with a 2-chloroethyl group (-CH2CH2Cl). The presence of these two reactive chloroethyl groups makes it a bifunctional alkylating agent.[4] This bifunctionality is key to its utility in the synthesis of more complex molecules and also contributes to its reactivity profile.[4]

The reactivity of the chloroethyl groups is a defining characteristic. These groups serve as electrophilic sites, making them susceptible to nucleophilic substitution.[5] The chlorine atom acts as a good leaving group, allowing for the formation of new bonds at these positions.[5] Furthermore, β-chloroethylamines like this compound can undergo intramolecular cyclization to form a highly reactive, three-membered aziridinium ion.[5] This cyclization is often the rate-limiting step in reactions with nucleophiles.[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of piperazine derivatives are essential for researchers in drug development. Below are representative protocols based on established methods.

Synthesis of this compound

The synthesis of this compound is often a challenge when the desired product is the monosubstituted 1-(2-chloroethyl)piperazine.[3] However, by adjusting reaction conditions, the formation of the disubstituted product can be favored. The primary synthetic route involves the N-alkylation of piperazine.[3]

Objective: To synthesize this compound via the N-alkylation of piperazine.

Materials:

-

Piperazine

-

A suitable chloroethylating agent (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane)

-

A non-nucleophilic base (e.g., triethylamine, potassium carbonate)

-

A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

-

Dissolve piperazine and the base in the chosen solvent within a reaction flask.

-

Add at least two equivalents of the chloroethylating agent to the mixture to favor disubstitution.

-

Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux) and stir.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can then be purified by recrystallization from a suitable solvent.

Caption: Synthetic pathway for this compound.

Characterization of Reaction Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for monitoring the progress of the reaction and assessing the purity of the final product.[3] It allows for the clear distinction between the monosubstituted and disubstituted piperazine products.[3]

Objective: To analyze the reaction mixture and determine the purity of the synthesized this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.[3]

Procedure:

-

Prepare standard solutions of known concentrations for 1-(2-chloroethyl)piperazine and, if available, this compound.[3]

-

Dilute a small aliquot of the reaction mixture in the mobile phase.[3]

-

Inject the prepared sample and standards onto the HPLC system.[3]

-

Monitor the elution profile at a suitable UV wavelength. The retention times for the mono- and disubstituted products will be distinct.

-

Quantify the components in the reaction mixture by comparing the peak areas to those of the standard solutions.

References

An In-depth Technical Guide to the Synthesis of 1,4-Bis(2-chloroethyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1,4-Bis(2-chloroethyl)piperazine Dihydrochloride, a bifunctional alkylating agent with applications in chemical synthesis and potential pharmacological relevance. This document details the core synthetic strategies, experimental protocols, and relevant biological context for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is a nitrogen mustard derivative characterized by a central piperazine ring substituted with two 2-chloroethyl groups. As with other nitrogen mustards, the reactivity of the chloroethyl groups allows for the alkylation of nucleophiles, a property that underlies its chemical utility and biological activity. The dihydrochloride salt form enhances the compound's stability and solubility. This guide will explore the primary synthetic routes to this target compound, focusing on methodologies that are reproducible and scalable.

Synthetic Pathways

The synthesis of this compound Dihydrochloride can be approached through several strategic routes. The most common and practical methods involve either the direct dialkylation of piperazine or the modification of piperazine derivatives.

Route A: Dialkylation of Piperazine with a 2-Haloethanol followed by Chlorination

A robust and frequently employed method involves a two-step process starting from piperazine.

Step 1: Synthesis of 1,4-Bis(2-hydroxyethyl)piperazine

Piperazine is reacted with two equivalents of a 2-haloethanol, such as 2-chloroethanol, to yield 1,4-Bis(2-hydroxyethyl)piperazine. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Step 2: Chlorination of 1,4-Bis(2-hydroxyethyl)piperazine

The resulting diol is then chlorinated using a suitable agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl groups with chlorine atoms. Subsequent treatment with hydrochloric acid affords the dihydrochloride salt.

Route B: Direct Dialkylation of Piperazine with a 1,2-Dihaloethane

A more direct approach involves the N-alkylation of piperazine with a suitable 1,2-dihaloethane, such as 1-bromo-2-chloroethane. To favor the formation of the disubstituted product, a stoichiometric excess of the alkylating agent is typically used. Controlling the reaction conditions is crucial to minimize the formation of the monosubstituted byproduct, 1-(2-chloroethyl)piperazine.

Route C: Synthesis from Diethanolamine

An alternative pathway begins with the chlorination of diethanolamine using thionyl chloride to produce bis(2-chloroethyl)amine hydrochloride. This intermediate can then undergo cyclization to form the piperazine ring. While this method is effective for producing certain N-substituted piperazines, its direct application for the synthesis of this compound requires specific conditions to promote the desired dimerization and cyclization.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations.

Protocol for the Synthesis of 1,4-Bis(2-hydroxyethyl)piperazine (from Route A)

Materials:

-

Piperazine

-

2-Chloroethanol

-

Sodium carbonate

-

Ethanol (or other suitable solvent)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperazine in ethanol.

-

Add sodium carbonate to the solution.

-

Slowly add 2-chloroethanol (at least 2 molar equivalents) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-Bis(2-hydroxyethyl)piperazine.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol for the Synthesis of this compound Dihydrochloride (from Route A)

Materials:

-

1,4-Bis(2-hydroxyethyl)piperazine

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

-

Ethereal hydrochloric acid or HCl gas

Procedure:

-

In a fume hood, suspend or dissolve 1,4-Bis(2-hydroxyethyl)piperazine in an anhydrous solvent in a flask equipped with a dropping funnel and a reflux condenser connected to a gas trap.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (at least 2 molar equivalents) dropwise to the stirred mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and carefully quench any excess thionyl chloride by the slow addition of methanol.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Dissolve the crude product in a suitable solvent (e.g., ether) and precipitate the dihydrochloride salt by bubbling with dry HCl gas or by adding a solution of ethereal hydrochloric acid.

-

Collect the precipitate by filtration, wash with a cold, anhydrous solvent, and dry under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Piperazine | C₄H₁₀N₂ | 86.14 | 106-110 |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | -67 |

| 1,4-Bis(2-hydroxyethyl)piperazine | C₈H₁₈N₂O₂ | 174.24 | 134-138 |

| Thionyl chloride | SOCl₂ | 118.97 | -104.5 |

| This compound Dihydrochloride | C₈H₁₈Cl₄N₂ | 284.05 | >300 (decomposes) |

| Spectroscopic Data for this compound Dihydrochloride | |

| ¹H NMR (Solvent: D₂O) | δ (ppm): ~3.8-4.2 (m, 8H, -N-CH₂-CH₂-Cl), ~3.6-3.9 (m, 8H, piperazine ring protons) |

| ¹³C NMR (Solvent: D₂O) | δ (ppm): ~50-55 (piperazine ring carbons), ~55-60 (-N-CH₂-), ~40-45 (-CH₂-Cl) |

| IR (KBr, cm⁻¹) | ~2950-3050 (C-H stretch), ~2400-2700 (N-H⁺ stretch of hydrochloride), ~1450 (C-H bend), ~650-750 (C-Cl stretch) |

| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₈H₁₇Cl₂N₂⁺: 211.0769; found ~211.1 |

Note: Exact spectral shifts may vary depending on the solvent and instrument used.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the primary synthetic pathway (Route A) for this compound Dihydrochloride.

Caption: Synthetic workflow for this compound Dihydrochloride.

Mechanism of Action: DNA Alkylation

As a nitrogen mustard, this compound is a bifunctional alkylating agent. Its cytotoxic effects are primarily attributed to its ability to cross-link DNA strands, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[1]

The mechanism involves the intramolecular cyclization of the chloroethyl groups to form highly reactive aziridinium ions. These electrophilic intermediates are then attacked by nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[2] The bifunctional nature of the molecule allows it to form both mono-adducts and inter- or intra-strand cross-links.

Caption: Simplified signaling pathway of DNA alkylation by nitrogen mustards.[1]

Conclusion

The synthesis of this compound Dihydrochloride is a well-established process that can be achieved through multiple synthetic routes. The two-step method involving the initial formation of 1,4-Bis(2-hydroxyethyl)piperazine followed by chlorination offers a reliable and controllable approach. The bifunctional nature of this nitrogen mustard makes it a compound of interest for further investigation into its potential applications in medicinal chemistry and as a cross-linking agent. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and evaluation of such compounds.

References

1,4-Bis(2-chloroethyl)piperazine reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 1,4-Bis(2-chloroethyl)piperazine with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a difunctional alkylating agent that serves as a versatile precursor in organic synthesis and pharmaceutical development. Its symmetrical structure, featuring two reactive chloroethyl arms, allows for the strategic synthesis of a diverse array of 1,4-disubstituted piperazine derivatives. The piperazine core is a privileged scaffold in medicinal chemistry, recognized for conferring favorable pharmacokinetic properties to drug candidates.[1] This guide provides a comprehensive overview of the core reactivity of this compound with various nucleophiles, detailed experimental protocols, and quantitative data to support synthetic strategy and optimization.

Core Reactivity and Mechanism

The reactivity of this compound is centered on its two electrophilic 2-chloroethyl groups. These groups are susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-nucleophile bonds. The primary reaction pathway is nucleophilic substitution, which can proceed through two main mechanisms depending on the reaction conditions and the nature of the nucleophile.[2]

2.1 Nucleophilic Substitution (S_N2)

The principal reaction is a bimolecular nucleophilic substitution (S_N2) mechanism. A nucleophile directly attacks the carbon atom bonded to the chlorine, displacing the chloride leaving group.[3] Given the bifunctional nature of the molecule, the reaction can result in either mono- or di-substituted products. Controlling the stoichiometry of the reactants is crucial for selectively achieving the desired product.[4]

2.2 Intramolecular Cyclization (Aziridinium Ion Formation)

Similar to other nitrogen mustards, the β-chloroethylamino moiety in this compound can undergo intramolecular cyclization.[2] The lone pair of electrons on the piperazine nitrogen attacks the adjacent carbon bearing the chlorine atom, forming a highly strained and reactive three-membered aziridinium ion intermediate. This intermediate is a potent electrophile that is rapidly attacked by nucleophiles, leading to the ring-opened, substituted product.[2] This pathway is often the rate-determining step, especially with weaker nucleophiles.[2]

Caption: Reaction pathways for this compound.

Reactivity with Various Nucleophiles

The bifunctional nature of this compound allows it to react with a broad spectrum of nucleophiles, including amines, alcohols, and thiols, to yield diverse structural derivatives.[5] The outcome of these reactions is highly dependent on the reaction conditions and stoichiometry.

| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Product Type | Yield (%) | Reference |

| Primary Amines | Substituted Aniline | Acetonitrile (ACN) | DIPEA | 100-140 | Di-substituted | Not specified | [3] |

| Primary Amines | Aliphatic Amine | DMF | K₂CO₃ | 80-100 | Di-substituted | Not specified | [3] |

| Thiols | Thiophenol | Ethanol | NaOEt | Reflux | Di-substituted | Good (implied) | [6] |

| Alcohols | Hydroxyacetophenone | DMF | KOH | Reflux | Di-substituted | 77-79% | [7] |

| Heterocycles | Piperazine | Methanol | Triethylamine | Reflux | Di-substituted | High (implied) | [8] |

Note: Specific yield data for di-substitution reactions starting from this compound is often reported in the context of synthesizing complex final molecules rather than the intermediate itself. The conditions listed are representative for achieving di-substitution.

Experimental Protocols

4.1 Protocol 1: General Synthesis of 1,4-Di-substituted Piperazines via Reaction with Primary Amines

This protocol outlines a general procedure for the di-substitution reaction with primary amines.[3]

Materials:

-

This compound

-

Primary Amine (e.g., substituted aniline) (2.2 equivalents)

-

Base (e.g., Diisopropylethylamine - DIPEA) (3.0 - 4.0 equivalents)

-

Solvent (e.g., Acetonitrile - ACN)

-

Dichloromethane (DCM) for extraction

-

Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a sealed tube or pressure vessel, combine the primary amine (2.2 eq) and this compound (1.0 eq).

-

Add the base (e.g., DIPEA, 3.0-4.0 eq) to the mixture.

-

Add the solvent (e.g., ACN) to achieve a typical concentration of 0.1-0.5 M.

-

Seal the vessel and heat the reaction mixture to 100-140°C.

-

Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

-

Partition the resulting residue between dichloromethane and water.[3]

-

Separate the layers and extract the aqueous phase with additional dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[3]

-

Purify the crude product via flash column chromatography to afford the desired 1,4-disubstituted piperazine derivative.

4.2 Protocol 2: Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a methodology for studying the reaction kinetics in real-time.[2]

Objective: To monitor the disappearance of reactants and the appearance of products over time to determine reaction rate constants.

Materials:

-

This compound

-

Nucleophile of interest

-

Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

-

NMR tube

-

NMR Spectrometer

Procedure:

-

Sample Preparation: Directly in an NMR tube, mix the this compound and the nucleophile in the chosen deuterated solvent at a known concentration.

-

Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire a series of ¹H NMR spectra at regular, predetermined time intervals.

-

Data Analysis:

-

Identify specific, non-overlapping peaks that correspond to the reactant and the product(s).

-

Integrate these characteristic peaks in each spectrum.

-

Use the integral values to determine the relative concentrations of the reactant and product(s) at each time point.

-

Plot concentration versus time data to determine the reaction kinetics and calculate the rate constants.[2]

-

Caption: A typical workflow for synthesis and purification.

Factors Influencing Reactivity and Selectivity

Controlling the reaction outcome—achieving mono- versus di-substitution—is a primary challenge. While this compound is inherently designed for di-substitution, selective mono-substitution can be attempted, though it is synthetically challenging and often requires using a large excess of the piperazine starting material during its initial synthesis to favor the mono-chloroethyl derivative.[4][9]

Key factors influencing the reaction with nucleophiles include:

-

Stoichiometry: Using two or more equivalents of a nucleophile will strongly favor the formation of the 1,4-disubstituted product.

-

Nucleophile Strength: Stronger nucleophiles will favor the direct S_N2 pathway and react more rapidly.[2]

-

Solvent: Polar aprotic solvents (e.g., DMF, ACN) are generally preferred for S_N2 reactions.[2][3] Polar protic solvents could potentially facilitate an S_N1-like mechanism.[2]

-

Temperature: Higher temperatures increase the reaction rate but may also lead to more side products.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Navigating the Solubility of 1,4-Bis(2-chloroethyl)piperazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(2-chloroethyl)piperazine, a key chemical intermediate. Due to a scarcity of precise quantitative solubility data in publicly available literature, this document focuses on summarizing qualitative solubility information, presenting detailed experimental protocols for solubility determination, and illustrating a generalized workflow for these procedures. A thorough understanding of its solubility is critical for process chemistry, formulation development, and toxicological studies.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. Factors influencing solubility include the chemical structure of both the solute and the solvent, temperature, pressure, and the presence of other chemical species. For a molecule like this compound, the presence of the piperazine ring with its nitrogen atoms introduces polarity, while the chloroethyl groups are more non-polar in nature.

Qualitative Solubility Profile

The hydrochloride salt of a related compound, 1-(2-chloroethyl)piperazine, is noted to be soluble in isopropyl alcohol, where it is used as a recrystallization solvent.[2] It is sparingly soluble to insoluble in cold acetone, which is used as a washing solvent, implying low solubility at lower temperatures.[2] While not directly applicable to the free base, this information provides clues about the compound's behavior in protic and aprotic polar solvents.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent Class | Predicted/Inferred Solubility of this compound | Rationale & Notes |

| Polar Protic | ||

| Alcohols (e.g., Methanol, Ethanol, Isopropanol) | Likely Soluble | The polar N-H and potential for hydrogen bonding in the piperazine ring, along with the polar C-N bonds, would facilitate interaction with protic solvents. Piperazine itself is soluble in ethanol and methanol.[1] The hydrochloride salt of a similar compound is soluble in isopropanol.[2] |

| Water | Sparingly Soluble to Insoluble | While the piperazine core has some affinity for water, the two non-polar chloroethyl groups would significantly decrease water solubility compared to unsubstituted piperazine. |

| Polar Aprotic | ||

| Acetone, Acetonitrile | Likely Sparingly Soluble | These solvents can engage in dipole-dipole interactions. The hydrochloride salt of a related compound is sparingly soluble in cold acetone.[2] |

| Dichloromethane (DCM), Chloroform | Likely Soluble | The chloroethyl groups would increase the affinity for chlorinated solvents. |

| Non-Polar | ||

| Hexane, Toluene | Likely Insoluble to Sparingly Soluble | The overall polarity of the molecule due to the piperazine ring would likely limit its solubility in highly non-polar solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a general method for determining the solubility of a solid organic compound like this compound in an organic solvent.

I. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Pipettes and other standard laboratory glassware

II. General Procedure: Shake-Flask Method

The shake-flask method is a common and reliable technique for determining equilibrium solubility.[3]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered solution with a known volume of a suitable solvent (often the same solvent used for the solubility test or a mobile phase for chromatography) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

-

III. Flowchart for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, a qualitative understanding can be inferred from its chemical structure and the properties of related compounds. For drug development and process optimization, it is imperative to determine precise solubility through rigorous experimental methods like the shake-flask technique. The protocols and workflow provided in this guide offer a solid foundation for researchers to generate reliable and reproducible solubility data for this important chemical intermediate.

References

Spectroscopic and Mechanistic Analysis of 1,4-Bis(2-chloroethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and cytotoxic mechanism of 1,4-Bis(2-chloroethyl)piperazine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of analogous structures and general principles of spectroscopy. Detailed experimental protocols for obtaining such data are also provided.

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | ~ 2.7 - 2.9 | Triplet | -CH₂-Cl |

| ~ 2.5 - 2.7 | Triplet | -N-CH₂- | |

| ~ 2.4 - 2.6 | Singlet (broad) | Piperazine ring protons | |

| ¹³C | ~ 55 - 60 | - | -N-CH₂- |

| ~ 50 - 55 | - | Piperazine ring carbons | |

| ~ 40 - 45 | - | -CH₂-Cl |

Note: Predicted shifts are relative to TMS (Tetramethylsilane) and would be influenced by the choice of deuterated solvent.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wave Number (cm⁻¹) | Intensity | Vibration |

| 2950 - 2800 | Strong | C-H stretch (aliphatic) |

| 1470 - 1440 | Medium | C-H bend (scissoring) |

| 1150 - 1050 | Strong | C-N stretch |

| 750 - 650 | Strong | C-Cl stretch |

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Abundance | Proposed Fragment |

| 210/212/214 | Moderate | [M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms) |

| 175/177 | High | [M - Cl]⁺ |

| 147 | High | [M - CH₂CH₂Cl]⁺ |

| 84 | Very High | [Piperazine+H]⁺ |

| 56 | High | [C₄H₈]⁺ (from piperazine ring fragmentation) |

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of piperazine compounds is as follows:[1]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[1]

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.[1]

-

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[1]

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final IR spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile derivatives like this compound.[1]

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.[1]

-

Gas Chromatography (GC) Separation:

-

Injector: Set the injector temperature to ensure efficient vaporization of the sample (e.g., 250°C).[1]

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5MS).[1]

-

Oven Program: Start at a low temperature and gradually increase it to separate the compound based on its boiling point.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

Mass Spectrometry (MS) Detection:

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. Compare the isotopic cluster of chlorine-containing fragments with theoretical values.

Mechanism of Action and Biological Relevance

This compound belongs to the class of nitrogen mustards, which are known for their cytotoxic activity.[2][3] The biological activity of these compounds stems from their ability to act as potent DNA alkylating agents.[2]

The key mechanistic feature of β-chloroethylamines is their ability to undergo intramolecular cyclization to form a highly reactive and strained three-membered aziridinium ion.[3] This electrophilic intermediate readily reacts with nucleophiles. In a biological context, the nucleophilic sites on DNA bases, particularly the N7 position of guanine, are the primary targets.[2]

The presence of two chloroethyl groups in this compound allows for a two-step alkylation process. After the first alkylation event, the second chloroethyl group can form another aziridinium ion, leading to a second alkylation. This can result in the formation of highly cytotoxic DNA interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[2][3]

Below are diagrams illustrating the general synthesis and the mechanism of DNA alkylation.

Caption: General synthetic route to this compound.

Caption: Mechanism of DNA alkylation by this compound.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 1,4-Bis(2-chloroethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 1,4-Bis(2-chloroethyl)piperazine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, particularly other bis(2-chloroethyl)amines and piperazine derivatives, to provide a well-informed perspective on its thermal behavior.

Executive Summary

Predicted Thermal Behavior and Stability

Based on the thermal properties of analogous compounds, the following thermal behavior is anticipated for this compound:

-

Decomposition Onset: The onset of thermal decomposition is likely to be above 190°C. For instance, the related compound Ethylbis(2-chloroethyl)amine decomposes at temperatures greater than 194°C[1].

-

Hazardous Decomposition Products: Upon heating to decomposition, the compound is expected to emit toxic fumes, including hydrogen chloride (HCl) and oxides of nitrogen (NOx)[1]. This is a common characteristic of nitrogen mustard compounds.

-

Influence of Moisture: The presence of water can facilitate the hydrolysis of the chloroethyl groups to hydroxyethyl groups, a degradation pathway that can be accelerated by increased temperatures[2].

Postulated Decomposition Pathways

The reactivity of the 2-chloroethyl group in piperazine derivatives is a critical factor in their thermal decomposition. The primary proposed pathways include:

-

Intramolecular Cyclization (Aziridinium Ion Formation): The most significant decomposition pathway for compounds containing a 2-chloroethyl-amine moiety is the intramolecular cyclization to form a highly reactive and unstable aziridinium ion intermediate. This is often the rate-determining step for subsequent reactions[3].

-

Elimination of Hydrogen Chloride: At elevated temperatures, nitrogen mustards can undergo the elimination of HCl, leading to the formation of unsaturated byproducts[4].

-

Hydrolysis: In the presence of moisture, the chloroethyl groups are susceptible to hydrolysis, resulting in the formation of 1,4-Bis(2-hydroxyethyl)piperazine and hydrochloric acid[2].

Experimental Protocols for Thermal Analysis (General Methodologies)

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended:

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and onset temperature of decomposition.

-

Methodology:

-

A small sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature is ramped at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).

-

The heat flow to the sample is monitored as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.

-

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the sample loses mass due to decomposition and to quantify this mass loss.

-

Methodology:

-

A small sample (5-10 mg) of the compound is placed in a tared TGA pan (typically platinum or alumina).

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots percentage mass loss versus temperature.

-

Data Presentation (Hypothetical Data Based on Analogues)

The following tables present hypothetical quantitative data for this compound based on the expected behavior from analogous compounds. Note: This data is for illustrative purposes and must be confirmed by experimental analysis.

| Thermal Event | Parameter | Predicted Value Range | Analytical Technique |

| Melting | Onset Temperature (°C) | 130 - 150 | DSC |

| Peak Temperature (°C) | 135 - 155 | DSC | |

| Decomposition | Onset Temperature (°C) | > 190 | DSC (exotherm), TGA |

| Mass Loss (%) | 50 - 70 (up to 400°C) | TGA |

Visualizations

Logical Relationship of Decomposition Factors

The following diagram illustrates the key factors influencing the decomposition of this compound.

Caption: Factors influencing the decomposition of this compound.

Experimental Workflow for Thermal Analysis

This diagram outlines the typical workflow for assessing the thermal stability of a chemical compound.

Caption: Workflow for the thermal analysis of a chemical compound.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, a review of analogous compounds provides valuable insights into its likely behavior. The presence of the bis(2-chloroethyl)amine functionality suggests a propensity for thermal decomposition at elevated temperatures, with key pathways involving intramolecular cyclization, HCl elimination, and hydrolysis. The generation of toxic fumes upon decomposition necessitates careful handling and storage of this compound. For definitive stability data, experimental analysis using DSC and TGA is strongly recommended. This guide serves as a foundational resource for researchers and professionals working with this and structurally related compounds, emphasizing the importance of thermal analysis in ensuring safe handling and predicting chemical reactivity.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1,4-Bis(2-chloroethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents due to its favorable pharmacokinetic properties. 1,4-Bis(2-chloroethyl)piperazine, a difunctionalized derivative, represents a versatile building block for the synthesis of a diverse array of pharmacologically active compounds. Its two reactive chloroethyl arms allow for the strategic introduction of the piperazine moiety, enabling the development of novel drugs targeting a range of diseases. This in-depth technical guide explores the core applications of this compound in medicinal chemistry, with a focus on its use in the development of anticancer agents, antipsychotics, and as a linker in Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its synthetic utility, quantitative biological data, detailed experimental protocols, and the signaling pathways influenced by its derivatives.

Introduction: The Significance of the Piperazine Moiety

The six-membered piperazine ring, with its two opposing nitrogen atoms, imparts several desirable properties to drug candidates.[1] These include:

-

Improved Physicochemical Properties: The basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and oral bioavailability.[1]

-

Structural Rigidity and Vectorial Orientation: The chair conformation of the piperazine ring provides a rigid scaffold, allowing for the precise positioning of pharmacophoric groups to optimize interactions with biological targets.[1]

-

Synthetic Tractability: The secondary amine nature of the nitrogen atoms provides a convenient handle for chemical modification, facilitating the synthesis of large and diverse compound libraries.[2]

This compound leverages these advantages by providing two electrophilic sites for reaction, making it an ideal starting material for creating symmetrical or differentially substituted piperazine-containing molecules.[3]

Anticancer Applications: A Scaffold for Cytotoxicity

Derivatives of this compound have shown significant promise as anticancer agents. The chloroethyl groups can act as alkylating agents, cross-linking DNA and inducing apoptosis in a manner analogous to nitrogen mustards.[4] Furthermore, the piperazine core can be elaborated to target specific signaling pathways dysregulated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of various piperazine derivatives, highlighting the potential of this scaffold in oncology.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Target | IC50 (nM) |

| Piperazine-based bis(thiazole) hybrid | Compound 9i | HCT-116 (Colon) | 8.51 | EGFR | 1.2 |

| HepG2 (Liver) | 22.02 | ||||

| MCF-7 (Breast) | 13.01 | ||||

| Piperazine-based bis(thiazole) hybrid | Compound 9a | HCT-116 (Colon) | 9.98 | EGFR | 12.1 |

| HepG2 (Liver) | 23.78 | ||||

| MCF-7 (Breast) | 13.67 | ||||

| Piperazine-based bis(thiosemicarbazone) | Compound 7b | - | - | EGFR | 3.5 |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | Multiple Derivatives | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B (Liver); MCF7, BT20, T47D, CAMA-1 (Breast); HCT-116 (Colon); KATO-3 (Gastric); MFE-296 (Endometrial) | Various | - | - |

| Methyl piperazine derivatives | - | A-549 (Lung) | 16.56 (Gefitinib) | EGFR | - |

| HCT-116 (Colon) | 10.51 (Gefitinib) | ||||

| MIAPaCa-2 (Pancreatic) | 49.50 (Gefitinib) |

Note: The bis(thiazole) and bis(thiosemicarbazone) hybrids were synthesized from 1,4-bis(chloroacetyl)piperazine, a close structural analog of this compound.[5]

Signaling Pathway: Inhibition of EGFR and PI3K/Akt/mTOR

Many cancers exhibit aberrant signaling through the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt/mTOR pathway, which promotes cell proliferation and survival. Piperazine derivatives have been designed to inhibit these key signaling nodes.

Experimental Protocol: Synthesis of Piperazine-based bis(thiazole) Hybrids

This protocol is adapted from the synthesis of anticancer piperazine-based bis(thiazole) hybrids, starting from a derivative of this compound.[5]

Step 1: Synthesis of 1,4-bis(chloroacetyl)piperazine (3)

-

Dissolve piperazine (1 eq) in chloroform at 0 °C.

-

Slowly add chloroacetyl chloride (2 eq).

-

Stir the reaction mixture at 0 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the precipitate and wash with cold chloroform to yield compound 3 .

Step 2: Synthesis of 1,4-bis(formylphenoxyacetamido)piperazines (5a,b)

-

React compound 3 with the potassium salt of ortho- or para-hydroxybenzaldehyde in DMF.

-

Heat the mixture under boiling conditions for 10 minutes.

-

Cool the reaction and pour into ice water.

-

Collect the precipitate by filtration and recrystallize from a suitable solvent to obtain compounds 5a or 5b .

Step 3: Synthesis of bis-thiosemicarbazones (7a,b)

-

Reflux a mixture of the appropriate bis-aldehyde (5a or 5b ) and thiosemicarbazide (2 eq) in acetic acid.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and collect the solid product by filtration.

Step 4: Synthesis of Piperazine-based bis(thiazole) Hybrids

-

Cyclize the bis-thiosemicarbazones (7a or 7b ) with two equivalents of α-haloketones.

-

The specific reaction conditions (solvent, temperature) will depend on the nature of the α-haloketone.

-

Purify the final product by column chromatography.

Antipsychotic Applications: Targeting Dopamine Receptors

The piperazine scaffold is a common feature in many antipsychotic drugs, where it often plays a crucial role in binding to dopamine and serotonin receptors.[6] Derivatives of this compound are key intermediates in the synthesis of atypical antipsychotics like Aripiprazole.[7]

Quantitative Data: Dopamine Receptor Binding Affinity

The following table presents the binding affinities (Ki) of various piperazine derivatives for dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.

| Compound | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) |

| Compound 12b | 40 | 0.3 |

| Compound 12c | 53 | 0.9 |

| Compound 12e | 40 | 0.9 |

| Compound 12g | 40 | 0.9 |

| NGB 2904 | 112 | 2.0 |

| Compound 29 | 93.3 | 0.7 |

Signaling Pathway: Dopamine D2 Receptor Antagonism

Atypical antipsychotics often act as partial agonists or antagonists at dopamine D2 receptors, modulating dopaminergic neurotransmission in the brain.

Experimental Protocol: Synthesis of 1-(Aryl)-4-(alkyl)piperazines

This generalized protocol outlines the synthesis of N-substituted piperazines, a key step in the preparation of many antipsychotic drugs.

-

Formation of the N-Aryl Piperazine:

-

React an appropriate aniline derivative with bis(2-chloroethyl)amine hydrochloride at elevated temperatures (130-190 °C) in a high-boiling solvent.

-

Monitor the reaction by TLC or LC-MS.

-

Work up the reaction by partitioning between an organic solvent and water.

-

Purify the 1-arylpiperazine intermediate by column chromatography or recrystallization.

-

-

N-Alkylation of the Piperazine:

-

Dissolve the 1-arylpiperazine and a suitable base (e.g., potassium carbonate) in a solvent like acetonitrile.

-

Add the desired alkyl halide (e.g., a derivative of this compound where one chloroethyl group has been modified).

-

Heat the reaction mixture and monitor its progress.

-

Upon completion, remove the solvent and purify the final product.

-

PROTAC Applications: A Versatile Linker for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[8] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The piperazine moiety is frequently incorporated into PROTAC linkers to enhance solubility and provide a rigid connection.[9] this compound is a valuable starting material for the synthesis of such linkers.[8]

Quantitative Data: PROTAC-mediated Protein Degradation

The following table shows the degradation efficiency of a PROTAC targeting PI3K and mTOR, which likely incorporates a piperazine-containing linker. DC50 is the concentration required for 50% degradation, and Dmax is the maximum degradation achieved.

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| GP262 | p110α (PI3K) | MDA-MB-231 | 227.4 | 71.3 |

| p110γ (PI3K) | MDA-MB-231 | 42.23 | 88.6 | |

| mTOR | MDA-MB-231 | 45.4 | 74.9 |

Experimental Workflow: PROTAC Synthesis and Evaluation

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block in medicinal chemistry. Its difunctional nature allows for the efficient synthesis of a wide range of piperazine-containing compounds with significant therapeutic potential. The applications highlighted in this guide—anticancer agents, antipsychotics, and PROTAC linkers—demonstrate the broad utility of this scaffold. Future research will likely focus on exploring novel substitutions on the piperazine ring to fine-tune pharmacological activity, improve selectivity, and overcome drug resistance. The continued use of this compound and its derivatives will undoubtedly contribute to the discovery and development of new and improved medicines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PI3-kinase p110-alpha subunit Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. experts.unthsc.edu [experts.unthsc.edu]

Methodological & Application

Application Notes and Protocols for DNA Cross-linking using 1,4-Bis(2-chloroethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-chloroethyl)piperazine is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. Its chemical structure, featuring two reactive 2-chloroethyl groups, enables it to form covalent linkages with nucleophilic sites on macromolecules. In a biological context, its primary target is DNA, where it can induce both monoadducts and, more significantly, interstrand cross-links (ICLs). These ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] This property makes this compound and related compounds valuable tools in cancer research and for studying DNA damage and repair pathways.

These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in inducing DNA cross-linking in cultured cells, and methods for assessing the cellular consequences of the induced DNA damage.

Mechanism of Action

The DNA cross-linking activity of this compound is initiated by an intramolecular cyclization of one of the 2-chloroethyl groups to form a highly reactive and unstable aziridinium ion.[3] This electrophilic intermediate then rapidly reacts with a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[4] Subsequently, the second 2-chloroethyl arm undergoes a similar cyclization to form another aziridinium ion, which then alkylates a nucleophilic site on the opposite DNA strand, often another guanine residue. This results in the formation of a stable interstrand cross-link, physically preventing the separation of the DNA double helix.[2][5]

The cellular response to DNA damage induced by nitrogen mustards involves the activation of complex signaling cascades.[1] The presence of ICLs triggers the DNA damage response (DDR), orchestrated by kinases such as ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[1] This signaling cascade leads to the phosphorylation of key effector proteins, including histone H2AX (to form γH2AX) and the tumor suppressor p53, which in turn mediate cell cycle arrest to allow for DNA repair.[6][7] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[7]

Data Presentation

| Compound Name | Cell Line | Cancer Type | IC50 Value | Reference |

| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | U87 | Glioblastoma | < 50 nM | [8] |

| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | HeLa | Cervical Cancer | < 50 nM | [8] |

| (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301) | HT29 | Colon Cancer | ~115 nM | [9] |

| Piperazine-based bis(thiazole) derivative 9i | HCT-116 | Colorectal Carcinoma | 1.2 nM | [8] |

| Piperazine-based bis(thiazole) derivative 9i | HepG2 | Hepatoblastoma | 22.02 ± 2.9 µM | [8] |

| Piperazine-based bis(thiazole) derivative 9i | MCF-7 | Breast Cancer | 13.01 ± 2.8 µM | [8] |

| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | Various | Liver, Breast, Colon, etc. | Micromolar concentrations | [10] |

Experimental Protocols

Protocol 1: In Vitro DNA Cross-linking in Cultured Cells

This protocol outlines the steps for treating cultured mammalian cells with this compound to induce DNA interstrand cross-links.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-buffered saline (PBS), sterile

-

Cultured mammalian cells

-

Cell culture plates or flasks

-

Humidified incubator (37°C, 5% CO2)

-

Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

Procedure:

-

Cell Seeding: Seed the desired number of cells into appropriate cell culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. A concentration of 10-100 mM is recommended. Store the stock solution at -20°C for short-term storage. Due to the reactive nature of the compound, fresh preparation is ideal.

-

Treatment Preparation: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in pre-warmed complete cell culture medium. Based on data from analogous compounds, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[11]

-

Cell Treatment:

-

Aspirate the existing culture medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

-

Incubation: Incubate the cells for a defined period. An initial incubation time of 1 to 4 hours at 37°C in a humidified incubator with 5% CO2 is a reasonable starting point.[11] The optimal time will depend on the cell type and the desired level of cross-linking.

-

Wash and Recovery:

-

After the incubation period, aspirate the treatment medium.

-

Wash the cells twice with sterile PBS to remove any residual compound.

-

Add fresh, pre-warmed complete culture medium.

-

-

Post-Treatment Incubation: Return the cells to the incubator for a recovery period. The length of this period will depend on the downstream analysis (e.g., 4-24 hours for DNA damage analysis, 24-72 hours for cell viability assays).[11]

Protocol 2: Detection of DNA Interstrand Cross-links using a Modified Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage. A modified version can be used to specifically detect ICLs. The principle is that ICLs will reduce the extent of DNA migration in the gel under denaturing conditions.

Materials:

-

Treated and control cells from Protocol 1

-

Low-melting-point agarose

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Preparation: Harvest the treated and control cells and resuspend them in PBS at an appropriate concentration.

-

Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids."

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. The presence of ICLs will retard the migration of DNA towards the anode.

-

Neutralization and Staining: Neutralize the slides with neutralization buffer and then stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of ICLs. Quantify the comet tail moment or tail length using image analysis software. A decrease in tail length in treated cells compared to irradiated control cells (which will have strand breaks and thus longer tails) is indicative of ICL formation.[12]

Mandatory Visualization

References

- 1. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrogen Mustard-Induced Corneal Injury Involves DNA Damage and Pathways Related to Inflammation, Epithelial-Stromal Separation, and Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay | Springer Nature Experiments [experiments.springernature.com]

Application Notes: 1,4-Bis(2-chloroethyl)piperazine as a Bifunctional Cross-Linking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-chloroethyl)piperazine is a symmetrical, homobifunctional alkylating agent. Its structure features a central piperazine ring with two reactive 2-chloroethyl groups, enabling it to form covalent bonds with two nucleophilic residues, thereby acting as a cross-linker. This property makes it a valuable tool in chemical biology and drug development for studying molecular interactions, stabilizing protein complexes, and synthesizing complex biomolecular structures.

Unlike its monosubstituted counterpart, 1-(2-chloroethyl)piperazine, which is primarily used to introduce a piperazine moiety onto a single molecule, the bis-substituted version is designed to bridge two molecules or two different sites within the same molecule.[1] Its primary applications include the stabilization of protein-protein interactions, intramolecular cross-linking to study protein conformation, and notably, as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]

Mechanism of Action

The cross-linking activity of this compound is driven by the high reactivity of its two chloroethyl "warheads".[4] The mechanism is analogous to that of other nitrogen mustards and involves two main pathways: direct nucleophilic substitution (SN2) or, more commonly, an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[5] This strained, three-membered ring is a potent electrophile that reacts rapidly with nucleophilic amino acid side chains such as the thiol group of cysteine or the primary amine of lysine.[4][6] The bifunctional nature allows for a sequential reaction, forming a stable covalent bridge between two such residues.

Applications

This compound is a versatile tool with several key applications:

-

PROTAC Synthesis: It can serve as a rigid linker component for connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand.[2][3] The piperazine core can enhance solubility and provides a defined spatial orientation, which is critical for the efficient formation of the ternary complex required for protein degradation.[7][8][9]

-

Protein-Protein Interaction Studies: By covalently linking proteins that are in close proximity, this agent can "capture" transient or weak interactions, allowing for their identification and analysis by techniques like SDS-PAGE and mass spectrometry.[10]

-

Intramolecular Cross-Linking: When used at dilute protein concentrations, it can create cross-links within a single protein or subunit, providing distance constraints that help elucidate its three-dimensional structure and conformational changes.[11]

Physicochemical and Reactivity Data

Proper experimental design requires understanding the properties of the cross-linking agent.

| Property | Value | Reference / Note |

| Molecular Formula | C₈H₁₆Cl₂N₂ | [3] |

| Molecular Weight | 211.13 g/mol | [3] |

| CAS Number | 1009-85-4 | [3] |

| Reactivity | Two electrophilic chloroethyl groups | [1] |

| Target Residues | Cysteine (thiol), Lysine (amine) | [4][6] |

| Reaction pH (amines) | 7.0 - 9.0 | General protocol for amine-reactive cross-linkers |

| Reaction pH (thiols) | 6.5 - 7.5 | General protocol for thiol-reactive cross-linkers |

| Solubility | Soluble in organic solvents (DMSO, DMF) | Common practice for cross-linker stock solutions |

Hypothetical Data for Optimization of Protein Cross-Linking

The efficiency of cross-linking is dependent on reaction conditions. The following table presents hypothetical data for the cross-linking of two hypothetical proteins (Protein A, 50 kDa; Protein B, 70 kDa) to illustrate the effect of key parameters on the yield of the cross-linked A-B heterodimer (120 kDa).

| Molar Ratio (Linker:Protein) | pH | Temperature (°C) | Incubation Time (min) | Yield of Cross-Linked Product (%) |

| 10:1 | 7.5 | 25 | 30 | 15 |

| 20:1 | 7.5 | 25 | 30 | 35 |

| 50:1 | 7.5 | 25 | 30 | 32 (Increased intramolecular links) |

| 20:1 | 6.5 | 25 | 30 | 10 (Suboptimal for amines) |

| 20:1 | 8.5 | 25 | 30 | 40 |

| 20:1 | 7.5 | 4 | 120 | 25 |

| 20:1 | 7.5 | 37 | 30 | 45 (Risk of protein denaturation) |

Data is hypothetical and for illustrative purposes only. Optimal conditions must be determined empirically for each specific system.

Experimental Protocols

Safety Precaution: this compound is a potent alkylating agent and should be handled with appropriate personal protective equipment (gloves, eye protection) in a well-ventilated chemical fume hood.

Protocol 1: Cross-Linking of Proteins via Amine Residues (Lysine)

This protocol is a general guideline for cross-linking protein complexes by targeting primary amines.[12]

Materials:

-

Protein sample (0.1-5 mg/mL) in an amine-free buffer (e.g., PBS, HEPES), pH 7.5-8.5.

-

This compound stock solution (e.g., 25 mM in anhydrous DMSO, prepared fresh).

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5).

Procedure:

-

Sample Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris), which would compete in the reaction.

-

Cross-Linking Reaction: Add the desired molar excess of the this compound stock solution to the protein sample. A 20- to 50-fold molar excess is a common starting point.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Gentle mixing can improve efficiency.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted cross-linker.

-

Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure the reaction is fully quenched.

-

Analysis: The cross-linked sample is now ready for downstream analysis by SDS-PAGE, Western blot, or mass spectrometry.

Protocol 2: General Synthesis of a PROTAC

This protocol outlines the conceptual steps for using this compound to link two different ligands. This typically involves a sequential, two-step nucleophilic substitution.

Materials:

-

Target Protein Ligand (Ligand A) with a nucleophilic handle (e.g., -NH₂, -SH, -OH).

-

E3 Ligase Ligand (Ligand B) with a nucleophilic handle.

-

This compound.

-

Anhydrous solvent (e.g., DMF, DMSO).

-

Non-nucleophilic base (e.g., DIPEA).

Procedure:

-

First Conjugation: React Ligand A with a slight molar excess of this compound in an anhydrous solvent containing a non-nucleophilic base (e.g., DIPEA) to drive the reaction. The reaction is typically performed at elevated temperatures (e.g., 60-80°C). Monitor the reaction by LC-MS until mono-substitution is maximized.

-

Purification: Purify the resulting Ligand A-linker intermediate using chromatography (e.g., HPLC) to remove unreacted starting materials and the di-substituted byproduct.

-

Second Conjugation: React the purified intermediate with Ligand B under similar reaction conditions (anhydrous solvent, base, heat).

-

Final Purification: Purify the final PROTAC conjugate using HPLC.

-

Characterization: Confirm the structure and purity of the final product using LC-MS and NMR.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. explorationpub.com [explorationpub.com]

- 10. fgsc.net [fgsc.net]

- 11. korambiotech.com [korambiotech.com]

- 12. benchchem.com [benchchem.com]

Application Notes: Synthesis of Symmetrical 1,4-Disubstituted Piperazine Derivatives Using 1,4-Bis(2-chloroethyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Bis(2-chloroethyl)piperazine is a versatile bifunctional alkylating agent widely employed in synthetic and medicinal chemistry. Its symmetrical structure, featuring two reactive chloroethyl arms, makes it an ideal scaffold for the synthesis of a diverse array of 1,4-disubstituted piperazine derivatives.[1] These derivatives are integral components of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The piperazine moiety is a privileged structure in drug discovery, known for improving the pharmacokinetic properties of molecules.[2]

This document provides detailed protocols and application notes for conducting alkylation reactions with this compound, focusing on reaction optimization, product characterization, and experimental workflows.

Core Principles of Reactivity

The primary reaction pathway for this compound involves a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this reaction, a nucleophile attacks the electrophilic carbon atom adjacent to the chlorine, displacing the chloride leaving group. Due to the presence of two chloroethyl groups, the reaction can be controlled to produce symmetrical 1,4-disubstituted products.

A key feature of the reactivity of β-chloroethylamines is their ability to undergo intramolecular cyclization to form a highly reactive, three-membered aziridinium ion.[3] This intermediate is a potent electrophile that is readily attacked by nucleophiles. This pathway is often the rate-limiting step, particularly in reactions involving weaker nucleophiles.[3]

Key Reaction Parameters:

-

Nucleophile: A wide range of nucleophiles can be used, including primary and secondary amines, phenols, thiols, and anilines.[1][2] Stronger nucleophiles generally favor a direct SN2 displacement.[3]

-

Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the nucleophile.[4] Common non-nucleophilic bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and diisopropylethylamine (DIPEA).[4][5][6] The choice of a milder base can help minimize side reactions.[7]

-

Solvent: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and acetone are commonly used to facilitate the reaction.[5][7]

-

Temperature: Reaction temperatures can range from ambient to reflux, depending on the reactivity of the nucleophile.[8] Careful optimization is necessary, as higher temperatures can sometimes lead to increased formation of byproducts.[7]

Caption: General SN2 reaction of this compound.

Experimental Protocols

Safety Note: this compound and related alkylating agents are hazardous substances. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Protocol 1: General Synthesis of 1,4-Bis(2-aryloxyethyl)piperazine

This protocol describes a general method for the reaction of this compound with a phenolic nucleophile.

Materials:

-

This compound (1.0 eq)

-

Substituted Phenol (2.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Potassium Iodide (KI), catalytic amount (0.1 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (2.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of potassium iodide.

-

Add anhydrous DMF to dissolve the reactants (typically at a concentration of 0.2-0.5 M).

-

Add this compound (1.0 eq) to the stirring suspension.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-